molecular formula C8H6FNO4 B067024 Methyl 3-fluoro-4-nitrobenzoate CAS No. 185629-31-6

Methyl 3-fluoro-4-nitrobenzoate

Cat. No. B067024
M. Wt: 199.14 g/mol
InChI Key: FKMZNQQOPCCUTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, involves using commercially available multireactive building blocks that can lead to various condensed nitrogenous cycles through heterocyclic oriented synthesis (HOS). These processes typically involve immobilization on Rink resin, chlorine substitution, reduction of nitro groups, and appropriate cyclization to afford a range of heterocycles, including benzimidazoles and benzotriazoles, highlighting the synthetic versatility of fluoro-nitrobenzoates (Křupková et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate reveals a polarized structure in the nitroaniline portion, with molecules linked into chains by hydrogen bonds. This structural feature is crucial for understanding the compound's reactivity and interaction potential (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving methyl 3-fluoro-4-nitrobenzoate derivatives are significant for synthesizing various organic compounds. The reactivity of these compounds under different conditions enables the formation of complex molecules with potential applications in drug discovery and materials science. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification showcases the compound's capability to undergo transformative chemical reactions (Kam et al., 2020).

Physical Properties Analysis

The physical properties of methyl 3-fluoro-4-nitrobenzoate and its derivatives, such as solubility, melting point, and crystal structure, are essential for their application in synthesis and material design. Studies on related compounds provide insights into their crystalline structures and non-covalent interactions, which are crucial for understanding the compound's behavior in various solvents and conditions (Fu et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to exploiting methyl 3-fluoro-4-nitrobenzoate in synthesis. The compound's ability to participate in various chemical reactions, such as nitration, esterification, and reduction, underscores its versatility and utility in organic synthesis. An example of this versatility is seen in the optimization of synthesis methods for related compounds, demonstrating the efficiency of different synthesis routes and reaction conditions (Jian-zhong, 2010).

Scientific Research Applications

  • Synthesis of Amino Acids and Aromatic Compounds:

    • Xu et al. (2013) demonstrated a synthesis method for 4-amino-2-fluoro-N-methyl-benzamide, involving the use of 2-Fluoro-4-nitrobenzoic acid, a related compound to Methyl 3-fluoro-4-nitrobenzoate. This synthesis has implications in the production of various amino acids and aromatic compounds (Xu, Xu, & Zhu, 2013).
  • Solid-phase Synthesis Techniques:

    • Stephensen and Zaragoza (1999) explored the solid-phase synthesis of N-hydroxyindoles and benzo[c]isoxazoles, using resin-bound 4-fluoro-3-nitrobenzoic acid. This technique contributes to the development of new compounds in pharmaceutical research (Stephensen & Zaragoza, 1999).
  • High-performance Liquid Chromatography (HPLC):

    • Watanabe and Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, which is structurally similar to Methyl 3-fluoro-4-nitrobenzoate, as a labeling reagent for HPLC of amino acids. This research highlights the application in analytical chemistry for sensitive detection of specific molecules (Watanabe & Imai, 1981).
  • Synthesis of Benzimidazoles:

    • Kilburn, Lau, and Jones (2000) reported the solid-phase synthesis of substituted 2-aminomethylbenzimidazoles using resin-bound 4-fluoro-3-nitrobenzoic acid, a compound closely related to Methyl 3-fluoro-4-nitrobenzoate. This synthesis method contributes to the pharmaceutical industry, particularly in the development of new drugs (Kilburn, Lau, & Jones, 2000).
  • Development of Heterocyclic Scaffolds:

    • Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a building block for solid-phase synthesis of various heterocyclic scaffolds. This research is significant for the synthesis of diverse libraries of compounds used in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Safety And Hazards

“Methyl 3-fluoro-4-nitrobenzoate” is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-fluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMZNQQOPCCUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343863
Record name Methyl 3-fluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-nitrobenzoate

CAS RN

185629-31-6
Record name Benzoic acid, 3-fluoro-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185629-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-fluoro-4-nitrobenzoate
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Synthesis routes and methods I

Procedure details

A 1 L round bottom flask equipped with a stir bar and reflux condenser was charged 5H2SO4 (4 mL), methanol (400 mL) and 3-fluoro-4-nitrobenzoic acid (10 g). The reaction mixture was heated at reflux temperatures with vigorous stirring for 18 h. The methanol was removed and the crude residue was triturated with hexane and concentrated to give a colorless solid (9.79 g) that was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution prepared by the dropwise addition of 12 ml acetyl chloride to 150 ml methanol was added 7.0 grams 3-fluoro-4-nitrobenzoic acid and the resulting mixture was stirred at room temperature for 18 hours. The solvent was removed in vacuo and the residue was partitioned between ethyl acetate and 2% sodium carbonate solution. The organic layer was washed with saturated sodium chloride solution, dried over magnesium sulfate, filtered, and evaporated in vacuo to give 6 grams of methyl 3-fluoro-4-nitrobenzoate as an orange oil which gradually hardened to a yellow solid.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3-fluoro-4-nitrobenzoic acid(2.07 g, 11.2 mmol) and cH2SO4(0.5 ml) in MeOH(10 ) was refluxed for 8 h. The solvent was evapolated. The residue was dissolved in AcOEt and washed with saturated NaHCO3 aqueous solution, water, brine, dried (Na2SO4) and concentrated to give 2.14 g(96%) of ivory solid.
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
MeOH(10 )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods IV

Procedure details

A mixture of 3-fluoro-4-nitrobenzoic acid(2.07 g, 11.2 mmol) and cH2SO4(0.5 ml) in MeOH(10 ml) was refluxed for 8 h. The solvent was evapolated. The residue was dissolved in AcOEt and washed with saturated NaHCO3 aqueous solution, water, brine, dried (Na2SO4), and concentrated to give 2.14 g(96%) of ivory solid.
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods V

Procedure details

A 1 L round bottom flask equipped with a stir bar and reflux condenser was charged H2SO4 (4 mL), methanol (400 mL) and 3-fluoro-4-nitrobenzoic acid (10 g). The reaction mixture was heated at reflux temperatures with vigorous stirring for 18 h. The methanol was removed and the crude residue was triturated with hexane and concentrated to give a colorless solid (9.79 g) that was used without further purification.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-fluoro-4-nitrobenzoate
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Reactant of Route 6
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Citations

For This Compound
16
Citations
F Hu, H Liu, J Jia, C Ma - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… It should be noticed that the starting material methyl 3-fluoro-4-nitrobenzoate (2h) exclusively gives the product 3h rather than 3c in good yields. This example maybe indicates the initial …
Number of citations: 26 pubs.rsc.org
MD Morin, Y Wang, BT Jones, L Su… - Journal of medicinal …, 2016 - ACS Publications
… Nucleophilic substitution of methyl 3-fluoro-4-nitrobenzoate with 4-benzyloxyaniline (DMSO, 110 C, 6 h, 91%), methyl ester hydrolysis (LiOH, 93%), coupling of the carboxylic acid with l-…
Number of citations: 35 pubs.acs.org
JH Son, JS Zhu, PW Phuan, O Cil… - Journal of medicinal …, 2017 - ACS Publications
… Treatment of methyl 3-fluoro-4-nitrobenzoate (8) with methyl 2-cyanoacetate under basic conditions delivered intermediate 9. (12) Subsequent copper(I) iodide-catalyzed aerobic …
Number of citations: 29 pubs.acs.org
CL Cioffi, A Raja, P Muthuraman… - Journal of medicinal …, 2021 - ACS Publications
… The synthesis begins with a nucleophilic substitution reaction (S N Ar) displacement between methyl 3-fluoro-4-nitrobenzoate and 15, proving intermediate 21. Aryl nitro compound 21 …
Number of citations: 4 pubs.acs.org
Y Chen, L Chen, H Xu, R Cao… - Journal of Medicinal …, 2023 - ACS Publications
… To a solution of methyl-3-fluoro-4-nitrobenzoate (3.06 g, 15.40 mmol) in anhydrous EtOH (100 mL) was added 5% Pd/C (10% w/w). The reaction mixture was stirred with H 2 at 50 C for …
Number of citations: 1 pubs.acs.org
J Hu, Y Wang, Y Li, D Cao, L Xu, SS Song… - European Journal of …, 2018 - Elsevier
… Methyl 3-fluoro-4-nitrobenzoate (54). To a solution of compound 53 (5.0 g, 27.01 mmol) in MeOH (12.9 mL) was added SOCl 2 (4.1 mL, 56.72 mmol) at 0 C. The mixture was heated to …
Number of citations: 19 www.sciencedirect.com
M Saitoh, J Kunitomo, E Kimura, Y Hayase… - Bioorganic & medicinal …, 2009 - Elsevier
Glycogen synthase kinase-3β (GSK-3β) is implicated in abnormal hyperphosphorylation of tau protein and its inhibitors are expected to be a promising therapeutic agents for the …
Number of citations: 134 www.sciencedirect.com
DA Griffith, DJ Edmonds, JP Fortin… - Journal of Medicinal …, 2022 - ACS Publications
… The synthesis of benzimidazole 18 started with a S N Ar reaction between (S)-oxetan-2-ylmethanamine (13) and methyl-3-fluoro-4-nitrobenzoate (14) in MeCN to afford nitro ester 15.a …
Number of citations: 51 pubs.acs.org
J Hu, CQ Tian, MS Damaneh, Y Li, D Cao… - Journal of Medicinal …, 2019 - ACS Publications
BRD4 has recently emerged as a promising drug target. Therefore, identifying novel inhibitors with distinct properties could enrich their use in anticancer treatment. Guided by the …
Number of citations: 24 pubs.acs.org
R Manganaro - 2019 - orca.cardiff.ac.uk
Respiratory Syncytial Virus (RSV), which is the principal etiological cause of LRTIs (Low Respiratory Tract Infections) worldwide, and the virus members of the enterovirus genus, …
Number of citations: 2 orca.cardiff.ac.uk

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